Superior Dual Cholinesterase Potency
AChE/BChE-IN-16 (C7) inhibits human acetylcholinesterase (hAChE) with an IC50 of 30.35 ± 2.07 nM and human butyrylcholinesterase (hBuChE) with an IC50 of 48.03 ± 6.41 nM [1]. In a cross-study comparison, the clinically used dual inhibitor rivastigmine demonstrates markedly weaker hAChE inhibition (IC50 = 4,150 nM) and a less balanced profile (hBuChE IC50 = 37 nM) . The AChE-selective standard donepezil shows an hAChE IC50 of 110 nM and an hBuChE IC50 of 11,600 nM [2]. C7 thus provides a unique combination of balanced, low-nanomolar dual-target engagement that is not matched by these established comparators.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | hAChE: 30.35 ± 2.07 nM; hBuChE: 48.03 ± 6.41 nM |
| Comparator Or Baseline | Rivastigmine: hAChE 4,150 nM, hBuChE 37 nM; Donepezil: hAChE 110 nM, hBuChE 11,600 nM |
| Quantified Difference | C7 is 137-fold more potent against hAChE than rivastigmine and 3.6-fold more potent than donepezil. Against hBuChE, C7 is 242-fold more potent than donepezil and exhibits comparable potency to rivastigmine (1.3-fold difference). |
| Conditions | Recombinant human AChE (hAChE) and human serum BChE (hBuChE) in vitro enzyme inhibition assays. |
Why This Matters
This balanced, low-nanomolar dual potency profile is essential for scientific applications targeting both early and late-stage cholinergic deficits, where selective or imbalanced inhibitors may provide insufficient therapeutic coverage.
- [1] Liu Y, Ma C, Li Y, et al. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. Eur J Med Chem. 2024;265:116071. doi:10.1016/j.ejmech.2023.116071 View Source
- [2] Huang Y, et al. In vitro hAChE and hBChE inhibitory activity of tacrine–indole heterodimers. Data for donepezil. PMC10388794. 2023. View Source
